molecular formula C13H18N4O2 B1398588 tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate CAS No. 1269293-39-1

tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate

Cat. No. B1398588
M. Wt: 262.31 g/mol
InChI Key: YCYWUTFHHVXNFK-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have been found to have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . They have been used in various drugs and have shown potential in cancer therapy .


Synthesis Analysis

Imidazo[4,5-b]pyridine derivatives have been synthesized and subjected to activity assessment in vitro and in vivo . A new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase inhibitors .


Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations . They consist of an imidazole ring fused with a pyridine moiety .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives have been synthesized using various catalysts . They have been developed mostly on the basis of metal-catalyzed reactions and functionalizations .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research demonstrates various methods for synthesizing derivatives of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate. A notable method is the one-pot tandem palladium-catalysed amination and intramolecular amidation, which efficiently creates 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials (Scott, 2006). Similarly, the silver-assisted palladium-catalyzed one-pot synthesis has been employed for creating 3-(hetero)arylmethyl derivatives of imidazo[1,2-a]pyridines (Kasina et al., 2021).

  • Crystal Structure and Vibrational Properties : The crystal structure and vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative, have been thoroughly investigated. This research provides valuable insights into the molecular structure and stabilization mechanisms through hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces (Chen et al., 2021).

  • Structure and Hirshfeld Surface Analysis : Further studies on the crystal structure of imidazo[1,2-a]pyridine derivatives have been conducted, offering detailed insights into the molecular orientations and intramolecular interactions, which are crucial for understanding their chemical properties and potential applications (Dhanalakshmi et al., 2018).

Catalytic and Biological Activities

  • Catalytic Activities : Investigations into the catalytic activities of compounds containing tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate have been conducted. For instance, the Henry reaction catalyzed by a series of imidazolidine-4-one Cu-complexes has shown high enantioselectivity, making these compounds potential candidates for asymmetric catalysis (Drabina et al., 2015).

  • Antitumor Activities : Some derivatives, such as thiosemicarbazones of 2-acetylimidazo[4,5-b]pyridine, have shown remarkable in vitro antineoplastic activities. This highlights their potential in the field of medicinal chemistry and drug development (Mylonas & Mamalis, 2005).

Applications in Material Science

  • Data Security Protection : Certain Ir(III) complexes containing tert-butyl-1-(2-pyridyl)imidazol-2-ylidene have been found to exhibit unique photophysical properties, including fluorescence–phosphorescence dual-emission. These properties make them suitable for applications in data security protection and smart luminescent materials (Song et al., 2016).

properties

IUPAC Name

tert-butyl N-[2-(1H-imidazo[4,5-b]pyridin-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-8-6-10-16-9-5-4-7-14-11(9)17-10/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWUTFHHVXNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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